(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
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Overview
Description
®-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound with a unique structure that combines a pyrrolo[2,1-c][1,2,4]triazole core with benzyl and mesityl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves multiple steps. The starting materials usually include a pyrrole derivative and a triazole precursor. The key steps in the synthesis may involve:
Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This can be achieved through cyclization reactions under specific conditions, such as the use of strong acids or bases.
Introduction of Benzyl and Mesityl Groups: These substituents can be introduced through nucleophilic substitution or Friedel-Crafts alkylation reactions.
Formation of the Tetrafluoroborate Salt: The final step involves the reaction of the intermediate compound with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and mesityl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets.
Medicine
In medicine, ®-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different structural features.
Berberine: A natural compound with antidiabetic properties, acting through different molecular pathways.
Uniqueness
®-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is unique due to its combination of a pyrrolo[2,1-c][1,2,4]triazole core with benzyl and mesityl substituents. This structural uniqueness contributes to its diverse applications and potential as a versatile compound in various fields.
Properties
Molecular Formula |
C21H24BF4N3 |
---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
(5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C21H24N3.BF4/c1-15-11-16(2)21(17(3)12-15)24-14-23-19(9-10-20(23)22-24)13-18-7-5-4-6-8-18;2-1(3,4)5/h4-8,11-12,14,19H,9-10,13H2,1-3H3;/q+1;-1/t19-;/m1./s1 |
InChI Key |
WXHVZXYVEMIPOO-FSRHSHDFSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H](CCC3=N2)CC4=CC=CC=C4)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CCC3=N2)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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